trans-4-Chloro-2-butene-1-OL

Description

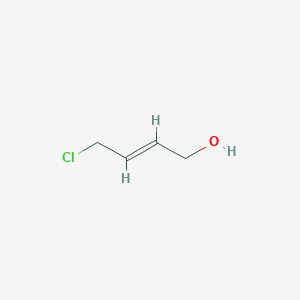

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-chlorobut-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRLAHTVGOLBEB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(E)-4-Chlorobut-2-en-1-ol: A Bifunctional Building Block for Advanced Synthesis

A Senior Application Scientist's Guide to Structure, Reactivity, and Protocol

Compound Identification and Structure

(E)-4-chlorobut-2-en-1-ol is a bifunctional organic molecule featuring both an allylic alcohol and a primary alkyl chloride. This unique combination of reactive sites makes it a versatile synthon, or building block, in organic chemistry.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (E)-4-chlorobut-2-en-1-ol .[1] The "(E)" designation specifies the stereochemistry of the double bond, indicating that the higher-priority substituents on each carbon of the double bond are on opposite sides (a "trans" configuration).

Key Identifiers:

-

IUPAC Name: (E)-4-chlorobut-2-en-1-ol[1]

-

Synonyms: trans-4-Chloro-2-buten-1-ol, (2E)-4-Chloro-2-buten-1-ol[1][2]

Molecular Structure:

Figure 1: 2D chemical structure of (E)-4-chlorobut-2-en-1-ol.

Physicochemical Properties

Understanding the physical and chemical properties of a reagent is fundamental to its effective use in experimental design. These properties dictate appropriate storage conditions, solvent choices, and reaction workup procedures.

| Property | Value | Source |

| Molecular Weight | 106.55 g/mol | [1][2] |

| Density | 1.097 ± 0.06 g/cm³ (Predicted) | [3] |

| Boiling Point | 83-89 °C at 14 Torr | [3] |

| Flash Point | 83.2 ± 19.4 °C | [3][4] |

| Refractive Index | 1.469 | [3] |

| Storage | 2-8°C Refrigerator | [2] |

Synthesis and Reactivity Profile

The synthetic utility of (E)-4-chlorobut-2-en-1-ol stems from its two distinct functional groups, which can be addressed with high selectivity.

-

The Allylic Alcohol: This group can undergo reactions typical of alcohols, such as oxidation to an aldehyde, esterification, or conversion into a better leaving group (e.g., a tosylate). The proximity of the double bond influences its reactivity.

-

The Primary Alkyl Chloride: This site is an excellent electrophile, susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide variety of functional groups by reacting it with nucleophiles like amines, alkoxides, or cyanide.

This dual reactivity allows for sequential modifications, making it a valuable intermediate in multi-step syntheses. For instance, one functional group can be protected while the other is reacted, and then the protecting group can be removed to allow for further transformation.

Below is a conceptual workflow for a typical nucleophilic substitution reaction, a common application for this compound.

Applications in Drug Development and Organic Synthesis

The structure of (E)-4-chlorobut-2-en-1-ol is a recurring motif in various bioactive molecules and serves as a key starting material for more complex structures. Its bifunctionality is particularly prized in medicinal chemistry for building molecules with defined spatial arrangements and functional group diversity.

Key applications include:

-

Precursor for Pharmaceuticals: The reactive handles allow for its incorporation into larger, more complex molecular scaffolds, which is a core activity in the synthesis of novel drug candidates.[5]

-

Synthesis of Heterocycles: The compound can be used to construct heterocyclic rings, which are prevalent in many pharmaceuticals, through intramolecular cyclization reactions after one of the functional groups has been modified.

-

Fragment-Based Drug Discovery: As a small, functionalized molecule, it can be used in fragment-based screening to identify initial binding interactions with biological targets.

Experimental Protocol: O-Alkylation of a Phenol

This protocol provides a self-validating method for the O-alkylation of a phenol using (E)-4-chlorobut-2-en-1-ol. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and understanding.

Objective: To synthesize (E)-4-(4-nitrophenoxy)but-2-en-1-ol.

Reaction Scheme: 4-Nitrophenol + (E)-4-chlorobut-2-en-1-ol ---(K₂CO₃, Acetone)--> (E)-4-(4-nitrophenoxy)but-2-en-1-ol

Materials:

-

4-Nitrophenol

-

(E)-4-chlorobut-2-en-1-ol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Silica Gel for column chromatography

Methodology:

-

Reaction Setup (The "Why"):

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol (1.0 eq).

-

Add anhydrous potassium carbonate (1.5 eq). Causality: K₂CO₃ is a mild base used to deprotonate the phenol, forming the more nucleophilic phenoxide ion. An excess is used to drive the reaction to completion. Anhydrous conditions are critical to prevent side reactions with water.

-

Add anhydrous acetone (approx. 10 mL per gram of 4-nitrophenol). Causality: Acetone is a polar aprotic solvent that readily dissolves the reactants but does not interfere with the Sₙ2 reaction.

-

-

Addition of Electrophile:

-

Dissolve (E)-4-chlorobut-2-en-1-ol (1.1 eq) in a minimal amount of anhydrous acetone.

-

Add the solution dropwise to the stirring suspension at room temperature. Causality: A slight excess of the alkylating agent ensures the complete consumption of the starting phenol. Dropwise addition helps to control any potential exotherm.

-

-

Reaction and Monitoring:

-

Heat the reaction mixture to reflux (approx. 56°C for acetone) and stir.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). A new spot corresponding to the product should appear, and the starting phenol spot should diminish. Trustworthiness: TLC is a crucial self-validation step. By comparing the reaction mixture to spots of the starting materials, you can definitively track the formation of the product and determine the reaction's endpoint.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid K₂CO₃ and wash it with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x). Causality: The water wash removes residual K₂CO₃ and other inorganic salts. The brine wash helps to break up emulsions and remove residual water from the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification and Characterization:

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Trustworthiness: Full characterization provides unequivocal proof of the product's identity, validating the entire experimental process.

-

This detailed protocol, grounded in the principles of organic reactivity, provides a reliable method for utilizing (E)-4-chlorobut-2-en-1-ol as a versatile building block in synthetic chemistry.

References

-

Pharmaffiliates. (n.d.). (E)-4-Chlorobut-2-en-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). trans-4-Chloro-2-butene-1-OL. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025, August 25). (2E)-4-Chloro-2-buten-1-ol. Retrieved from [Link]

Sources

trans-4-Chloro-2-butene-1-OL chemical properties and physical data

For Researchers, Scientists, and Drug Development Professionals

Foreword

trans-4-Chloro-2-butene-1-ol, with its bifunctional nature, represents a versatile building block in modern organic synthesis. This guide, prepared for the discerning scientific professional, moves beyond a simple recitation of facts. It aims to provide a deeper understanding of the compound's behavior, offering insights into the causality behind its reactivity and practical, field-tested knowledge for its application. As Senior Application Scientists, we recognize that true mastery of a chemical entity lies not just in knowing its properties, but in understanding how to manipulate them to achieve complex synthetic goals. This document is structured to empower researchers by providing a comprehensive overview of this compound, from its fundamental physicochemical properties to its application in the synthesis of complex molecules.

Molecular Structure and Physicochemical Properties

This compound, systematically named (E)-4-chlorobut-2-en-1-ol, is a C4 allylic alcohol containing a chlorine substituent.[1] This unique arrangement of functional groups—a primary alcohol, a trans-alkene, and a primary alkyl chloride—confers upon it a distinct reactivity profile, making it a valuable intermediate in multi-step syntheses.

The trans or E configuration of the double bond is a key structural feature, minimizing steric hindrance and contributing to greater thermal stability compared to its cis isomer.[2] The molecule's planarity around the C=C bond influences its interactions in both synthetic and biological contexts.[2]

Physical and Chemical Data Summary

The following table summarizes the key physical and chemical properties of this compound. This data is essential for planning reactions, purification procedures, and for ensuring safe handling.

| Property | Value | Source(s) |

| IUPAC Name | (E)-4-chlorobut-2-en-1-ol | [1] |

| CAS Number | 1576-93-8 | [2][3] |

| Molecular Formula | C₄H₇ClO | [1][3] |

| Molecular Weight | 106.55 g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 182.8 ± 28.0 °C at 760 mmHg | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Flash Point | 83.2 ± 19.4 °C | [4] |

| Solubility | Moderately soluble in polar solvents like ethanol and water. | [2] |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached from commercially available precursors. A logical and efficient strategy involves the selective monochlorination of trans-but-2-ene-1,4-diol. This approach is favored due to the ready availability of the starting diol and the potential for high selectivity under controlled conditions.

Conceptual Workflow: Selective Monochlorination

The conversion of a diol to a monochlorinated alcohol requires a reagent that can selectively react with one of the two hydroxyl groups. Thionyl chloride (SOCl₂) is a suitable reagent for this transformation, often used in the presence of a base like pyridine to neutralize the HCl byproduct. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.

Alternatively, the Appel reaction provides a mild and effective method for converting alcohols to alkyl chlorides.[5][6][7] This reaction utilizes triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄). The key is to control the stoichiometry to favor monochlorination.

Sources

- 1. This compound | C4H7ClO | CID 11446299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. This compound - CAS - 1576-93-8 | Axios Research [axios-research.com]

- 4. (2E)-4-Chloro-2-buten-1-ol | CAS#:1576-93-8 | Chemsrc [chemsrc.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Appel reaction - Wikipedia [en.wikipedia.org]

- 7. Appel Reaction [organic-chemistry.org]

Molecular weight and formula of trans-4-Chloro-2-butene-1-OL

An In-depth Technical Guide to trans-4-Chloro-2-butene-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No: 1576-93-8), a bifunctional organochlorine compound of significant interest in organic synthesis. We will delve into its fundamental physicochemical properties, established synthetic methodologies, and critical applications, particularly its role as a versatile intermediate in the pharmaceutical and chemical industries. This document further outlines key reaction pathways, analytical characterization techniques, and essential safety and handling protocols to ensure its effective and safe utilization in a laboratory and industrial setting.

Chemical Identity and Physicochemical Properties

This compound is a four-carbon chain featuring a hydroxyl (-OH) group at one terminus and a chlorine atom at the other, connected by a trans-configured double bond.[1] This specific stereochemistry, also denoted by the IUPAC name (E)-4-chlorobut-2-en-1-ol, minimizes steric hindrance, which contributes to greater thermal stability compared to its cis isomer.[1] Its bifunctional nature, possessing both an electrophilic chlorinated carbon and a nucleophilic hydroxyl group, makes it a valuable and reactive building block in complex molecule synthesis.[1]

The key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇ClO | [2][3][4][5] |

| Molecular Weight | 106.55 g/mol | [2][3][4][5][6] |

| CAS Number | 1576-93-8 | [2][3][4][5] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 83-89 °C at 14 Torr | [2][3] |

| Density | ~1.097 g/cm³ (Predicted) | [2][3] |

| Flash Point | 83.2 °C | [2] |

| Solubility | Moderately soluble in polar solvents like water and ethanol | [1] |

| Refractive Index | 1.469 | [2][3] |

Synthesis and Purification Workflow

The primary synthetic route to this compound often starts from commercially available diols, such as 2-butene-1,4-diol. The selective monochlorination of the diol is a key challenge, often requiring careful control of stoichiometry and reaction conditions to prevent the formation of dichlorinated byproducts. A common approach involves the use of a chlorinating agent like thionyl chloride (SOCl₂) or hydrochloric acid.

Conceptual Synthesis Workflow

The diagram below illustrates a generalized workflow for the synthesis and subsequent purification of the target compound.

Caption: Generalized workflow for the synthesis and purification of this compound.

Detailed Laboratory Protocol: Synthesis from 4-Hydroxy-2-butanone (Illustrative)

While direct synthesis from 2-butene-1,4-diol is common, related structures provide insight into the chlorination of hydroxy-butanones. The following protocol is adapted from a method for a similar compound, 4-chloro-2-butanone, which illustrates the conversion of a hydroxyl group to a chloride using thionyl chloride.[7]

Objective: To synthesize a chlorinated butanol derivative via hydroxyl group substitution.

Materials:

-

4-Hydroxy-2-butanone solution (or analogous butenol)

-

Thionyl chloride (SOCl₂)

-

5% (w/v) Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Four-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

Procedure:

-

Setup: Assemble a four-neck flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a thermometer.

-

Cooling: Charge the flask with the starting hydroxyl-containing butene derivative and cool the vessel to below 0°C using an ice-salt bath.

-

Addition of Reagent: Slowly add thionyl chloride dropwise via the dropping funnel. Maintain the internal temperature below 5°C throughout the addition to control the exothermic reaction and minimize side-product formation.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-3 hours.

-

Heating: Gently heat the reaction mixture to 60°C for approximately 1 hour to ensure the reaction goes to completion.

-

Work-up: Cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of crushed ice and 5% NaHCO₃ solution to quench excess SOCl₂ and neutralize the acidic byproducts.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Drying & Filtration: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield the pure this compound.

Causality Note: The use of thionyl chloride is effective for converting alcohols to alkyl chlorides. The initial low temperature controls the reaction rate, while the final heating step drives the reaction to completion. The bicarbonate wash is crucial for neutralizing HCl and SO₂ byproducts, which is essential for preventing degradation of the product during distillation.

Key Reactions and Mechanistic Insights

The dual functionality of this compound allows for a diverse range of chemical transformations, making it a valuable synthon.

-

Nucleophilic Substitution: The chlorine atom is at an allylic position, making it susceptible to Sₙ2 or Sₙ2' reactions. This allows for the introduction of various nucleophiles (e.g., amines, thiols, cyanides) to build more complex molecular scaffolds.

-

Hydroxyl Group Reactions: The primary alcohol can undergo typical reactions such as oxidation to an aldehyde or carboxylic acid, esterification with carboxylic acids or acyl chlorides, and etherification.

-

Cyclization Reactions: The compound can be used as a precursor for synthesizing heterocyclic compounds like furans or pyrroles, which are common motifs in pharmaceuticals.[8]

The diagram below illustrates the compound's primary reaction sites.

Caption: Dual reactivity sites of this compound.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[1][2]

-

Pharmaceutical Intermediates: Its structure is a building block for more complex molecules in drug discovery. While specific drug pathways are often proprietary, its utility as a precursor for cardiovascular drugs has been noted.[1]

-

Agrochemicals: The compound is utilized in the synthesis of active ingredients for pesticides and herbicides.

-

Specialty Chemicals: Its reactivity is harnessed to create heterocyclic compounds and functionalized alkenes used in materials science and other specialized fields.[8]

Analytical Characterization

Confirming the identity and purity of this compound is critical. High-performance liquid chromatography (HPLC) is a standard method for purity assessment, with specifications often requiring ≥98% purity.[5] Spectroscopic methods are essential for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide characteristic signals for the protons on the double bond, the methylene group adjacent to the chlorine, and the methylene group adjacent to the hydroxyl group. The coupling constants between the vinyl protons will confirm the trans stereochemistry.

-

¹³C NMR: The carbon NMR will show four distinct signals corresponding to the four unique carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption for the O-H stretch (around 3300 cm⁻¹) and a C=C stretch (around 1650 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight (106.55 g/mol ) and show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

Hazard Identification:

-

Classification: The related compound, 4-chloro-2-butyn-1-ol, is classified as toxic if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation. Similar precautions should be taken.

-

Pictograms: GHS pictograms for acute toxicity, skin/eye irritation, and health hazard are relevant.

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

PPE: Wear protective gloves, chemical safety goggles, and a lab coat.[9] Avoid breathing vapors or mists.

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]

-

Keep away from heat, sparks, open flames, and other ignition sources.[10][11]

-

Store locked up.[9]

First Aid Measures:

-

If Swallowed: Immediately call a poison center or doctor.

-

If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

References

-

Axios Research. (n.d.). This compound - CAS - 1576-93-8. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-Chloro-2-butyn-1-ol. American Chemical Society. Retrieved from [Link]

- Google Patents. (2014). CN103553890A - Synthesis method of 4-chloro-2-butanone.

Sources

- 1. This compound () for sale [vulcanchem.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound - CAS - 1576-93-8 | Axios Research [axios-research.com]

- 5. capotchem.com [capotchem.com]

- 6. This compound | C4H7ClO | CID 11446299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN103553890A - Synthesis method of 4-chloro-2-butanone - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. tcichemicals.com [tcichemicals.com]

Spectroscopic Data of trans-4-Chloro-2-butene-1-ol: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for trans-4-Chloro-2-butene-1-ol (CAS No: 1576-93-8), a versatile bifunctional molecule of interest in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide will focus on high-quality predicted spectroscopic data, offering a detailed interpretation valuable for researchers, scientists, and drug development professionals. The methodologies for obtaining such spectra are also detailed to provide a complete analytical context.

Molecular Structure and Spectroscopic Overview

This compound, with the IUPAC name (2E)-4-chlorobut-2-en-1-ol, possesses a C4 backbone containing a hydroxyl group, a trans-configured double bond, and a primary chloride. This unique combination of functional groups makes it a useful building block in the synthesis of more complex molecules. Spectroscopic analysis is crucial for confirming its structure and purity.

The primary analytical techniques discussed herein are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Predicted NMR data was generated using advanced computational algorithms.[1][2][3]

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for the protons in different chemical environments.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -OH | ~1.5 - 2.5 | Singlet (broad) | - |

| -CH₂OH (H-1) | ~4.1 - 4.3 | Doublet | ~5 |

| =CH- (H-2) | ~5.7 - 5.9 | Doublet of Triplets | ~15, ~5 |

| =CH- (H-3) | ~5.9 - 6.1 | Doublet of Triplets | ~15, ~6 |

| -CH₂Cl (H-4) | ~4.0 - 4.2 | Doublet | ~6 |

Interpretation:

-

The hydroxyl proton is expected to be a broad singlet, and its chemical shift can vary with concentration and temperature.

-

The methylene protons adjacent to the oxygen (H-1) are diastereotopic and would ideally appear as a doublet due to coupling with the adjacent vinyl proton (H-2).

-

The vinyl protons (H-2 and H-3) are expected in the downfield region due to the deshielding effect of the double bond. Their trans configuration would result in a large coupling constant (J ≈ 15 Hz). Each would be a doublet of triplets, coupling to each other and to the adjacent methylene protons.

-

The methylene protons adjacent to the chlorine (H-4) are also diastereotopic and are expected to be a doublet due to coupling with the adjacent vinyl proton (H-3). The electronegative chlorine atom causes a downfield shift.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum provides information about the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C H₂OH (C-1) | ~62 - 65 |

| =C H- (C-2) | ~128 - 132 |

| =C H- (C-3) | ~132 - 136 |

| -C H₂Cl (C-4) | ~45 - 48 |

Interpretation:

-

C-1 , the carbon bearing the hydroxyl group, is expected to appear around 62-65 ppm.

-

The two sp² carbons of the double bond (C-2 and C-3) will be in the vinylic region, typically between 120 and 140 ppm.

-

C-4 , the carbon attached to the chlorine atom, will be shifted downfield to approximately 45-48 ppm due to the electronegativity of chlorine.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. The predicted IR spectrum would show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 - 3400 (broad) | O-H stretch | Alcohol |

| ~3020 - 3050 | C-H stretch (sp²) | Alkene |

| ~2850 - 2960 | C-H stretch (sp³) | Alkane |

| ~1670 - 1680 | C=C stretch | Alkene (trans) |

| ~1050 - 1150 | C-O stretch | Primary Alcohol |

| ~960 - 970 | =C-H bend (out-of-plane) | trans-Alkene |

| ~650 - 750 | C-Cl stretch | Alkyl Halide |

Interpretation:

-

A broad peak around 3300-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol.

-

The presence of the C=C double bond is confirmed by the stretching vibration at ~1670-1680 cm⁻¹ and the characteristic out-of-plane C-H bending for a trans-alkene at ~960-970 cm⁻¹ .

-

The C-O stretch of the primary alcohol is expected in the 1050-1150 cm⁻¹ region.

-

The C-Cl stretch will appear in the fingerprint region, typically around 650-750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted fragmentation of this compound under electron ionization (EI) would yield several key fragments.

| m/z | Proposed Fragment |

| 106/108 | [M]⁺ (Molecular Ion) |

| 77 | [M - CH₂OH]⁺ |

| 71 | [M - Cl]⁺ |

| 57 | [C₄H₅O]⁺ |

| 49/51 | [CH₂Cl]⁺ |

| 31 | [CH₂OH]⁺ |

Interpretation:

-

The molecular ion peak ([M]⁺) would appear as a pair of peaks at m/z 106 and 108 with an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).

-

Loss of the chloromethyl radical (•CH₂Cl) would result in a fragment at m/z 71.

-

Loss of the hydroxymethyl radical (•CH₂OH) would give a fragment at m/z 77.

-

Cleavage of the C-C bond adjacent to the oxygen can lead to the formation of the [CH₂OH]⁺ fragment at m/z 31.

-

The chloromethyl cation ([CH₂Cl]⁺) would also show the characteristic isotopic pattern at m/z 49 and 51.

Caption: Predicted major fragmentation pathways of this compound.

Experimental Protocols

The following are standard operating procedures for acquiring the spectroscopic data discussed.

NMR Spectroscopy[4][5]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Use a 30° pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

-

Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shifts to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy[6][7][8]

-

Sample Preparation (Neat Liquid): Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)[9][10]

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.

-

GC Conditions:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector: Set the injector temperature to 250 °C.

-

Oven Program: Start at an initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. While specific safety data is not extensively published, related compounds suggest that it may be an irritant to the skin, eyes, and respiratory system. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This guide provides a detailed overview of the predicted spectroscopic data for this compound. The analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data, in conjunction with the provided standard experimental protocols, offers a robust framework for the characterization of this important synthetic intermediate. Researchers utilizing this compound are encouraged to acquire their own experimental data and use this guide as a reference for interpretation.

References

-

University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Boston University. Basic NMR Concepts. Retrieved from [Link]

-

University of California, Irvine. Sample preparation for FT-IR. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

Emerald Cloud Lab. (2022, December 19). ExperimentGCMS Documentation. Retrieved from [Link]

-

University of Texas Health Science Center at San Antonio. Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

-

University of Washington. 4406 GC-MS procedure and background.docx. Retrieved from [Link]

-

University of California, Santa Barbara. Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

University of California, Irvine Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

Bruker. Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Pennsylvania State University. fourier transform infrared spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

PROSPRE. 1 H NMR Predictor. Retrieved from [Link]

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.

-

ChemAxon. NMR Predictor. Retrieved from [Link]

-

PubChem. (2Z)-4-chlorobut-2-en-1-ol. Retrieved from [Link]

-

ACD/Labs. NMR Prediction. Retrieved from [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Scribd. Predict 13C Carbon NMR Spectra. Retrieved from [Link]

-

Pearson+. Predict the masses and the structures of the most abundant fragme.... Retrieved from [Link]

-

YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

-

CASPRE. 13 C NMR Predictor. Retrieved from [Link]

-

CFM-ID. Spectra Prediction. Retrieved from [Link]

-

YouTube. (2023, February 3). predicting likely fragments in a mass spectrum. Retrieved from [Link]

-

ResearchGate. (2021, August 21). How to predict IR spectra of a compound?. Retrieved from [Link]

-

Stanford University. (2017, December 15). Molecular Structure Prediction Using Infrared Spectra. Retrieved from [Link]

-

Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

PubChem. 4-Chloro-buten-2-one. Retrieved from [Link]

-

PubChem. (Z)-2-chlorobut-2-en-1-ol. Retrieved from [Link]

-

NMRium. Predict. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of trans-4-Chloro-2-butene-1-ol in Organic Solvents

Introduction

trans-4-Chloro-2-butene-1-ol, with the IUPAC name (E)-4-chlorobut-2-en-1-ol, is a bifunctional molecule that serves as a valuable intermediate in the synthesis of complex organic molecules, including specialty chemicals and chiral pharmaceuticals.[1] Its chemical structure, featuring a hydroxyl group, a carbon-carbon double bond in the trans configuration, and a primary alkyl chloride, imparts a unique combination of physical and chemical properties.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in chemical synthesis, purification, and formulation development. This guide provides a detailed analysis of the solubility characteristics of this compound, the underlying chemical principles, a practical methodology for solubility determination, and its implications for laboratory and industrial applications.

Theoretical Principles of Solubility

The solubility of a compound is dictated by the intermolecular forces between the solute (in this case, this compound) and the solvent. The adage "like dissolves like" is the guiding principle, meaning substances with similar polarities and intermolecular forces tend to be miscible.[2][3][4][5][6]

Molecular Structure and Polarity of this compound:

-

Polar Groups: The molecule possesses two polar functional groups: the hydroxyl (-OH) group and the chloro (-Cl) group.

-

Hydrogen Bonding: The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, a key factor in its solubility in protic solvents like water and alcohols.[1]

-

Dipole-Dipole Interactions: The electronegativity difference between carbon and chlorine, and carbon and oxygen, creates permanent dipoles, leading to dipole-dipole interactions.

-

Nonpolar Region: The four-carbon backbone is a nonpolar hydrocarbon chain, contributing to its solubility in less polar organic solvents.

The overall polarity of this compound is a balance between its polar functional groups and its nonpolar carbon chain. This amphiphilic nature suggests it will exhibit a broad range of solubilities in various organic solvents.

Solubility Profile of this compound

While extensive quantitative solubility data for this compound is not widely published, its structural features allow for reliable predictions and qualitative assessments. It is described as having moderate solubility in polar solvents.[1]

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Water, Ethanol, Methanol) | High | The hydroxyl group of this compound can form strong hydrogen bonds with the hydroxyl groups of these solvents.[1] |

| Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)) | Moderate to High | These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions with the solute. |

| Halogenated Solvents (e.g., Dichloromethane, Chloroform) | Moderate to High | The polarity of these solvents is compatible with the chloro- and hydroxyl- functionalities of the solute. |

| Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF)) | Moderate | Ethers can act as hydrogen bond acceptors for the hydroxyl group of the solute. |

| Aromatic Hydrocarbons (e.g., Toluene, Benzene) | Low to Moderate | The nonpolar carbon chain of the solute will interact favorably with these nonpolar solvents via London dispersion forces. |

| Aliphatic Hydrocarbons (e.g., Hexane, Heptane) | Low | The significant difference in polarity between the solute and these nonpolar solvents limits miscibility. |

Experimental Determination of Solubility

For precise applications, experimental determination of solubility is essential. The Shake-Flask method is a reliable technique for establishing equilibrium solubility.[7]

Protocol: Shake-Flask Method for Equilibrium Solubility Determination

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to the selected organic solvent in a sealed, airtight container (e.g., a 20 mL screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Agitate the mixture at a constant, controlled temperature using a mechanical shaker or magnetic stirrer for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has fully settled, leaving a clear supernatant. Centrifugation can be employed to expedite this process.

-

-

Sample Withdrawal and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Dilute the withdrawn sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of g/100 mL or mol/L.

-

Diagram: Workflow for Experimental Solubility Determination

Caption: Workflow for the Shake-Flask method of solubility determination.

Factors Influencing Solubility

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This relationship should be determined experimentally for specific solvent systems, especially when developing crystallization processes.

-

Purity of Solute and Solvent: Impurities can alter the solubility of a compound. The presence of water in organic solvents can be particularly influential.

-

pH (in aqueous or protic systems): While this compound does not have strongly acidic or basic groups, extreme pH values could potentially lead to degradation, affecting solubility measurements.

Applications in Research and Drug Development

-

Reaction Solvent Selection: The choice of solvent is critical for controlling reaction rates, pathways, and yields. A solvent that fully dissolves the reactants at the desired temperature is typically required.

-

Purification by Crystallization: The differential solubility of this compound and any impurities in a given solvent system at different temperatures is the basis for purification by crystallization.

-

Formulation: For applications where this compound is part of a final product, its solubility in acceptable carrier solvents is a key formulation parameter.

Safety Considerations

This compound and many organic solvents are hazardous.[8][9][10][11] Always consult the Safety Data Sheet (SDS) before handling.[8][9][10][11] Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[9][10][11]

Conclusion

This compound is a versatile chemical intermediate whose utility is closely tied to its solubility characteristics. Its amphiphilic nature, arising from the presence of both polar hydroxyl and chloro groups and a nonpolar hydrocarbon backbone, allows for at least moderate solubility in a wide range of organic solvents. While qualitative predictions can be made based on the "like dissolves like" principle, precise quantitative data, best obtained through standardized experimental methods like the Shake-Flask protocol, is crucial for process optimization and the development of robust synthetic and formulation procedures.

References

-

Khan Academy. Solubility of organic compounds. [Link]

-

National Center for Biotechnology Information. This compound. PubChem. [Link]

-

Chemsrc. (2E)-4-Chloro-2-buten-1-ol | CAS#:1576-93-8. [Link]

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Faculty of Science, Universiti Teknologi Malaysia. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

Chemistry LibreTexts. 2.6.1: Like Dissolves Like. [Link]

-

The Fountain Magazine. Like Dissolves Like. [Link]

-

Chemistry LibreTexts. 6.3: Intermolecular Forces in Solutions. [Link]

-

YouTube. 38: Using "like dissolves like" to predict solubility. [Link]

Sources

- 1. This compound () for sale [vulcanchem.com]

- 2. Khan Academy [khanacademy.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fountainmagazine.com [fountainmagazine.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. capotchem.cn [capotchem.cn]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. tcichemicals.com [tcichemicals.com]

trans-4-Chloro-2-butene-1-OL safety and handling precautions

An In-Depth Technical Guide to the Safe Handling and Use of trans-4-Chloro-2-butene-1-OL

Foreword: A Paradigm of Reactive Safety

In the landscape of modern organic synthesis, particularly within pharmaceutical development, the utility of a reagent is often directly proportional to its reactivity. This compound is a prime exemplar of this principle. Its bifunctional nature, featuring a highly reactive allylic chloride and a versatile primary alcohol, makes it an invaluable synthon for constructing complex molecular architectures. However, this same reactivity profile necessitates a rigorous and intelligent approach to its handling. This guide is structured not as a mere list of prohibitions, but as a technical deep-dive into the why behind each safety protocol. By understanding the chemical causality of the hazards, we empower ourselves, as scientists, to build self-validating and inherently safer workflows.

Chemical & Hazard Profile

This compound (CAS No. 1576-93-8) is a colorless to light yellow liquid that serves as a critical intermediate in organic synthesis.[1] Its molecular architecture is the key to both its synthetic power and its inherent risks.

-

Allylic Chloride: The C-Cl bond at the 4-position is activated by the adjacent C=C double bond. This electronic arrangement makes the chloride an excellent leaving group for nucleophilic substitution, but it also confers significant alkylating potential. This reactivity is the primary source of its toxicological profile, as it can readily alkylate biological macromolecules like proteins and DNA.

-

Primary Alcohol: The hydroxyl group at the 1-position provides a secondary site for synthetic modification, such as oxidation, esterification, or etherification.

-

Stereochemistry: The trans or (E) configuration is noted for its greater thermal stability compared to the cis isomer due to minimized steric hindrance.[2]

Core Hazards

The primary hazards are a direct consequence of its chemical structure and reactivity. It is classified as:

-

Acutely Toxic & Corrosive: The compound is toxic if swallowed, inhaled, or in contact with skin.[3][4] It causes severe skin burns and serious eye damage.[3][5] This is due to its ability to act as an alkylating agent and hydrolyze to form hydrochloric acid upon contact with moisture on tissues.

-

Lachrymator: It is a potent lachrymator, causing immediate and severe tearing upon exposure to vapors.[3][4] This is an important physiological warning sign of exposure that should never be ignored.

-

Respiratory Irritant: Inhalation of vapors can cause chemical burns to the respiratory tract.[4][5]

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇ClO | [2][6][7] |

| Molecular Weight | 106.55 g/mol | [2][6] |

| CAS Number | 1576-93-8 | [1][7][8] |

| Boiling Point | 83-89 °C @ 14 Torr | [1][8] |

| Flash Point | ~83 °C | [2][9] |

| Density | ~1.1 g/cm³ | [2][8] |

The Pillars of Safe Handling: A Self-Validating System

A truly robust safety protocol is not a static checklist but a dynamic system where each component validates the others. The system for handling this compound is built on three pillars: Engineering Controls, Personal Protective Equipment (PPE), and Standardized Procedures.

Pillar 1: Engineering Controls - The Primary Barrier

The fundamental principle is to isolate the chemical from the operator.

-

Chemical Fume Hood: All manipulations of this compound must be performed inside a certified, properly functioning chemical fume hood.[10][11]

-

Causality & Validation: The hood provides a controlled negative pressure environment that continuously removes toxic and corrosive vapors. The sash acts as a physical shield against splashes. Before any work, the functionality of the hood must be validated by checking the airflow monitor and ensuring the certification is current. Never work with the sash above the indicated maximum height.

-

-

Safety Shower & Eyewash Station: An ANSI-compliant safety shower and eyewash station must be immediately accessible (within a 10-second travel distance) from the work area.[11][12]

-

Causality & Validation: In case of a significant spill or splash, immediate and copious flushing with water is the only effective first aid measure to mitigate severe tissue damage.[13] The accessibility of this equipment validates the feasibility of the emergency response plan.

-

Pillar 2: Personal Protective Equipment (PPE) - The Last Line of Defense

PPE does not prevent accidents, but it can prevent injury. The selection of PPE must be based on the specific hazards of this compound.

-

Hand Protection: A double-gloving protocol is mandatory.

-

Inner Glove: Nitrile. Provides splash protection and maintains dexterity.

-

Outer Glove: Heavy-duty butyl rubber or Viton®.

-

Causality & Validation: Standard nitrile gloves provide poor protection against chlorinated solvents and reactive alkylating agents. The robust outer glove provides the primary chemical barrier. The inner glove ensures that in the process of removing the contaminated outer glove, the user's skin is not exposed. Gloves must be inspected for integrity before each use and removed promptly after handling the chemical.[14]

-

-

Eye & Face Protection:

-

Primary: Chemical splash goggles conforming to ANSI Z87.1 standards are required at all times.[15]

-

Secondary: A full-face shield must be worn over the goggles during procedures with a high splash potential (e.g., transfers of >50 mL, quenching reactions).[12]

-

Causality & Validation: The corrosive and lachrymatory nature of the vapors and liquid requires a complete seal around the eyes. A face shield protects the rest of the face from splashes that could cause severe burns.

-

-

Body Protection: A flame-resistant laboratory coat should be worn, fully fastened. For larger-scale work, a chemically resistant apron is also required.

Pillar 3: Standardized Workflow for Reagent Transfer

The following workflow is designed to minimize exposure risk during a common laboratory procedure: transferring the reagent to a reaction vessel.

Caption: A five-stage, self-validating workflow for the safe transfer of this compound.

Emergency Response Protocols

Rapid and correct response to an emergency is critical to mitigating harm.

Exposure Scenarios

| Exposure Route | Immediate Action Protocol |

| Skin Contact | Immediately proceed to the safety shower. While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing. Do not delay flushing to remove clothing. Seek immediate medical attention.[13][16] |

| Eye Contact | Immediately proceed to the eyewash station. Forcibly hold eyelids open and flush for a minimum of 15 minutes. Seek immediate medical attention.[13][16] |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, call for emergency medical services. Provide artificial respiration if trained to do so.[16][17] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][14] |

Spill Response Decision Logic

The appropriate response is dictated by the scale and location of the spill.

Caption: Decision matrix for responding to a chemical spill based on quantity, location, and vapor spread.[18][19]

Storage & Waste Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][14] Keep refrigerated and away from incompatible materials such as strong oxidizing agents, acids, and bases. The storage area should be clearly labeled and secured.

-

Waste Disposal: All materials contaminated with this compound (e.g., gloves, absorbent pads, empty containers, reaction residues) must be treated as hazardous waste.[4] Dispose of contents and container to an approved waste disposal plant, following all local and federal regulations for halogenated organic waste.[20] Never pour this chemical down the drain.[12]

References

- A Detail Guide on Allyl Chloride Hazard and Safety. CloudSDS.

-

This compound | C4H7ClO | CID 11446299. PubChem, National Center for Biotechnology Information. [Link]

-

ALLYL CHLORIDE Safety Data Sheet. Gelest, Inc. [Link]

-

ALLYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

Chemical Emergencies, Exposures, and Spills. Florida State University, Environmental Health and Safety. [Link]

-

Emergency Procedure Guide - Corrosive Liquids. Hazchem. [Link]

-

How To Effectively Handle and Manage Corrosive Chemicals. ACTenviro. [Link]

-

Safe Handling of Corrosive Chemicals. The Chemistry Blog. [Link]

-

Corrosive Chemicals | Laboratory Safety. Brandeis University. [Link]

-

This compound - CAS - 1576-93-8. Axios Research. [Link]

-

(2E)-4-Chloro-2-buten-1-ol | CAS#:1576-93-8. Chemsrc. [Link]

-

Material Safety Data Sheet - trans-1,4-Dichloro-2-butene, 95%. Cole-Parmer. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound () for sale [vulcanchem.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | C4H7ClO | CID 11446299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - CAS - 1576-93-8 | Axios Research [axios-research.com]

- 8. echemi.com [echemi.com]

- 9. (2E)-4-Chloro-2-buten-1-ol | CAS#:1576-93-8 | Chemsrc [chemsrc.com]

- 10. A Detail Guide on Allyl Chloride Hazard and Safety [cloudsds.com]

- 11. gelest.com [gelest.com]

- 12. actenviro.com [actenviro.com]

- 13. trainingrpq.com.au [trainingrpq.com.au]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 16. lobachemie.com [lobachemie.com]

- 17. capotchem.cn [capotchem.cn]

- 18. safety.fsu.edu [safety.fsu.edu]

- 19. chemicals.co.uk [chemicals.co.uk]

- 20. assets.thermofisher.com [assets.thermofisher.com]

The Bifunctional Lure: A Technical Guide to the Reactivity Profile of trans-4-Chloro-2-butene-1-ol for Pharmaceutical Development

Introduction: A Versatile C4 Building Block

In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. trans-4-Chloro-2-butene-1-ol, with its unique arrangement of a primary alcohol, a trans-alkene, and a primary alkyl chloride, presents itself as a highly versatile and reactive C4 building block. This guide provides an in-depth analysis of its reactivity profile, offering field-proven insights for researchers, scientists, and drug development professionals. Understanding the subtle interplay of its functional groups is key to unlocking its synthetic potential, enabling precise control over reaction pathways to yield desired pharmaceutical intermediates.

Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's physical and chemical properties is the foundation for its effective application in synthesis.

Structural Features

This compound, systematically named (E)-4-chlorobut-2-en-1-ol, possesses a simple yet functionally rich structure. The trans configuration of the double bond minimizes steric hindrance, contributing to greater thermal stability compared to its cis isomer.[1] This stereochemical arrangement is crucial as it influences the conformational preferences of the molecule, which in turn dictates the feasibility of certain intramolecular reactions.

Data Presentation: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇ClO | [2][3] |

| Molecular Weight | 106.55 g/mol | [2][3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 182.8 ± 28.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 83.2 ± 19.4 °C | [3] |

| Solubility | Moderately soluble in polar solvents | [1] |

The presence of the hydroxyl group allows for hydrogen bonding, conferring moderate solubility in polar solvents like water and ethanol.[1] The electrophilic nature of the carbon bearing the chlorine atom is a key driver of its reactivity.[1]

The Dichotomy of Reactivity: Substitution vs. Elimination

The core of this compound's synthetic utility lies in the competitive nature of nucleophilic substitution and elimination reactions. The choice of reagents and reaction conditions allows for the selective favoring of one pathway over the other. The study of the closely related saturated analog, 4-chloro-2-butanol, provides significant insights into the probable reaction mechanisms.

Intramolecular Nucleophilic Substitution (SNi): The Favored Pathway to Epoxides

In the presence of a base, such as sodium hydroxide, the hydroxyl group can be deprotonated to form an alkoxide. This intramolecular nucleophile can then attack the carbon bearing the chlorine atom, leading to the formation of a cyclic ether. For this compound, this would result in the formation of the corresponding vinyl epoxide, a valuable synthetic intermediate.

A study on 4-chloro-2-butanol revealed that intramolecular substitution (SNi) is the dominant reaction pathway (74% of the product mixture) when treated with aqueous sodium hydroxide.[4][5][6] This is attributed to the favorable conformation of the intermediate chloroalkoxy anion, which facilitates the backside attack of the oxygen on the carbon-chlorine bond.[4][5] Given the structural similarities, a similar preference for intramolecular cyclization can be anticipated for this compound.

Bimolecular Nucleophilic Substitution (SN2)

While intramolecular substitution is often favored, intermolecular SN2 reactions can also occur, particularly with strong, external nucleophiles. In this scenario, a nucleophile directly displaces the chloride ion. The choice of a nucleophile that is stronger than the internal alkoxide can promote this pathway. For instance, reactions with amines can lead to the formation of amino alcohols.[7]

Elimination Reactions: A Competing Pathway

Elimination reactions, both 1,2- and 1,4-elimination, are potential side reactions, particularly under conditions that favor elimination over substitution (e.g., stronger, bulkier bases and higher temperatures).

-

1,2-Elimination: This would involve the removal of the chlorine and a proton from the adjacent carbon, leading to the formation of a conjugated diene.

-

1,4-Elimination (Fragmentation): In the case of the analogous 4-chloro-2-butanol, 1,4-elimination was observed to be a significant competing reaction, leading to fragmentation of the molecule.[4][5] A similar fragmentation could be possible for this compound.

The trans-configuration of the double bond in the starting material will influence the stereochemistry of the products in these reactions.

Strategic Application in Pharmaceutical Synthesis

The dual functionality of this compound makes it a valuable precursor for a variety of pharmaceutical intermediates. The ability to selectively manipulate the chloro and hydroxyl groups is a key synthetic advantage.

Protecting Group Strategies

To achieve selective reactions at one functional group while the other remains intact, the use of protecting groups is essential.

-

Protection of the Hydroxyl Group: The primary alcohol can be protected with a variety of standard protecting groups, such as silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers. This allows for nucleophilic substitution or other modifications at the carbon-chlorine bond without interference from the hydroxyl group. The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.

-

Protection of the Chloro Group (Indirectly): While direct protection of the chloro group is not common, converting it to another functional group that can be later reverted or modified serves a similar purpose.

Case Study: Synthesis of a Vinyl Epoxide Intermediate

Vinyl epoxides are valuable intermediates in organic synthesis, as they can undergo a variety of stereospecific transformations. The intramolecular cyclization of this compound provides a direct route to such a compound.

Experimental Protocols: A Self-Validating System

The following protocol for the synthesis of (E)-4-(benzyloxy)-1-chloro-2-butene is a representative example of a protecting group strategy followed by a nucleophilic substitution.

Protocol 1: Synthesis of (E)-4-(benzyloxy)-1-chloro-2-butene

This protocol details the protection of the hydroxyl group as a benzyl ether.

Step 1: Benzyl Ether Protection

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-4-(benzyloxy)-1-chloro-2-butene.

Trustworthiness: The progress of the reaction should be monitored by TLC to ensure complete consumption of the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion: A Strategic Asset in Drug Development

This compound is a bifunctional molecule with a well-defined and predictable reactivity profile. The competition between intramolecular substitution, intermolecular substitution, and elimination can be effectively controlled through the judicious choice of reaction conditions and the implementation of protecting group strategies. Its ability to serve as a precursor to valuable synthetic intermediates, such as vinyl epoxides and functionalized C4 chains, makes it a strategic asset for researchers and scientists in the field of drug development. A comprehensive understanding of its reactivity is the key to harnessing its full synthetic potential.

References

-

PubChem. This compound. Available at: [Link]

-

Pihlaja, K., Aaljoki, K., Lyytinen, M.-R., Huusko, M.-L., & Hotokka, M. (2011). The reactions of 4-chloro-2-butanol and 3-chloro-1-butanol with aqueous sodium hydroxide, and 1-chloro-2-propanol, and 2-chloro-1-propanol with isopropyl amine. Arkivoc, 2011(5), 188-202. Available at: [Link]

-

ResearchGate. The reactions of 4-chloro-2-butanol and 3-chloro-1-butanol with aqueous sodium hydroxide, and 1-chloro-2-propanol and 2-chloro-1-propanol with isopropyl amine. Available at: [Link]

Sources

- 1. agroipm.cn [agroipm.cn]

- 2. jocpr.com [jocpr.com]

- 3. PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS | Semantic Scholar [semanticscholar.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. youtube.com [youtube.com]

- 6. Preparation and reactions of 2-chloro-3,4-epoxy-1-butene: a convenient route to (Z)-3-chloroallylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

An In-depth Technical Guide to the Key Functional Groups of trans-4-Chloro-2-butene-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Chloro-2-butene-1-ol, with the IUPAC name (E)-4-chlorobut-2-en-1-ol, is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its value as a synthetic precursor stems from the distinct and synergistic reactivity of its three core functional groups: a primary allylic alcohol, a trans-configured carbon-carbon double bond, and a primary allylic chloride. This guide provides an in-depth analysis of each functional group, detailing their structural importance, characteristic reactivity, and spectroscopic signatures. By understanding the causality behind the molecule's behavior, researchers can effectively leverage its properties for the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents.

Introduction: A Versatile Building Block

In the landscape of drug discovery and fine chemical synthesis, the demand for versatile and reactive starting materials is paramount. This compound emerges as a critical precursor, enabling the sequential or chemo-selective functionalization required to build complex target molecules.[1] The presence of both an electrophilic center (the carbon bearing the chlorine) and a nucleophilic/modifiable center (the hydroxyl group) on a rigid alkene backbone makes it a powerful tool for introducing specific structural motifs. Chlorine-containing compounds are integral to a vast number of FDA-approved drugs, highlighting the importance of synthons like this in medicinal chemistry.[3] This guide will dissect the molecule's constituent parts to provide a comprehensive understanding of its synthetic potential.

Molecular Structure and Stereochemistry

The defining features of this compound are a four-carbon chain containing a hydroxyl (-OH) group at carbon 1, a chlorine (-Cl) atom at carbon 4, and a double bond between carbons 2 and 3.[1] The "(E)" or "trans" designation specifies that the higher priority substituents on each carbon of the alkene are on opposite sides, which minimizes steric hindrance and confers greater thermal stability compared to its cis-isomer.[1]

Caption: Molecular structure of this compound.

In-Depth Analysis of Key Functional Groups

The unique reactivity of this molecule is not merely the sum of its parts, but a result of the electronic interplay between the functional groups. The allylic system, where a C=C double bond is adjacent to a carbon bearing another group, is central to this behavior.

The Allylic Alcohol Moiety

The allylic alcohol is a structural motif distinguished by a hydroxyl group attached to a carbon adjacent to a C=C double bond.[4] This arrangement leads to enhanced and sometimes unique reactivity compared to simple alcohols.

-

Hydroxyl Group (-OH):

-

Reactivity: The -OH group undergoes typical alcohol reactions such as oxidation (to form aldehydes or carboxylic acids), esterification, and etherification.[4] Its position adjacent to the double bond makes it susceptible to specialized reactions. For instance, in the presence of transition metal catalysts, allylic alcohols can be isomerized into carbonyl compounds, effectively acting as latent enolates.[5] Furthermore, the hydroxyl group can direct the stereochemistry of reactions on the adjacent alkene, such as epoxidation. The hydrogen bonding capability of the -OH group can influence the facial selectivity of oxidizing agents like m-CPBA.[6]

-

Synthetic Utility: The -OH group can be used as a handle for attaching other molecular fragments or can be converted into a better leaving group (e.g., tosylate) to facilitate substitution reactions. It also allows for the molecule's moderate solubility in polar solvents like water and ethanol.[1]

-

-

Alkene Group (C=C):

-

Reactivity: The double bond is a site of high electron density, making it susceptible to electrophilic addition reactions (e.g., with halogens or hydrogen halides). It can also undergo epoxidation, dihydroxylation, and polymerization.[1] The trans configuration is generally more stable and can influence the stereochemical outcome of addition reactions.

-

Synergy with -OH: The presence of the allylic hydroxyl group can significantly influence the alkene's reactivity. Vanadium-based catalysts, for example, show high selectivity for the epoxidation of allylic alcohols, often with excellent diastereoselectivity.[6]

-

The Allylic Chloride Moiety

The combination of a chlorine atom and an allylic system creates a highly reactive electrophilic site. Allylic halides are excellent substrates for nucleophilic substitution reactions.

-

Chloro Group (-Cl):

-

Reactivity as a Leaving Group: The chloride ion is a good leaving group. The carbon-chlorine bond is polarized, making the carbon atom electrophilic and prone to attack by nucleophiles.[1][7]

-

Influence of the Allylic System: The reactivity of the chloro group is significantly enhanced because it is in an allylic position. Nucleophilic substitution can proceed via several mechanisms:

-

Sₙ2 Mechanism: A direct, single-step displacement of the chloride by a nucleophile.[7]

-

Sₙ1 Mechanism: Dissociation of the chloride to form a resonance-stabilized allylic carbocation. This delocalized cation can then be attacked by a nucleophile at either end (C1 or C3 of the allyl system), potentially leading to a mixture of products.[8][9][10]

-

Sₙ2' Mechanism: A concerted mechanism where the nucleophile attacks the γ-carbon (the carbon at the other end of the double bond) with simultaneous rearrangement of the double bond and displacement of the leaving group.[8][10]

-

-

The stability of the intermediate allylic carbocation makes Sₙ1 pathways more accessible for allylic halides compared to their saturated alkyl halide counterparts.[9][10]

Caption: Major nucleophilic substitution pathways for the allylic chloride.

Experimental Protocols for Characterization

Accurate characterization of this compound and its reaction products is critical. The following are standard methodologies for confirming the presence and electronic environment of its key functional groups.

Spectroscopic Analysis Data

The following table summarizes the expected spectroscopic data for the primary functional groups.

| Functional Group | Technique | Expected Signature | Causality |

| Hydroxyl (-OH) | IR Spectroscopy | Broad absorption at ~3300-3400 cm⁻¹ | O-H stretching vibration, broadened by hydrogen bonding. |

| ¹H NMR | Broad singlet, chemical shift variable (typically ~1.5-4.0 ppm). Disappears upon D₂O shake. | Labile proton exchange. | |

| Alkene (-CH=CH-) | IR Spectroscopy | Absorption at ~1670 cm⁻¹ (C=C stretch) and a strong band at ~965 cm⁻¹ (C-H bend) | The ~965 cm⁻¹ band is highly characteristic of a trans-disubstituted alkene. |

| ¹H NMR | Two protons in the vinylic region (~5.7-5.9 ppm) with a large coupling constant (J ≈ 15 Hz). | The large J-coupling confirms the trans stereochemistry. | |

| ¹³C NMR | Two signals in the sp² region (~125-135 ppm). | Characteristic of alkene carbons. | |

| Chloromethyl (-CH₂Cl) | ¹H NMR | Doublet at ~4.1 ppm. | Protons are deshielded by the adjacent electronegative chlorine atom. |

| ¹³C NMR | Signal at ~45-50 ppm. | Carbon attached to an electronegative atom. | |

| Mass Spectrometry | Isotopic pattern for chlorine (M+ and M+2 peaks in an ~3:1 ratio). | Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. |

Step-by-Step Protocol: ¹H NMR Spectroscopy

Objective: To confirm the structure and stereochemistry of this compound.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the sample in the NMR spectrometer. Set the spectrometer to acquire a proton spectrum (e.g., at 400 MHz).

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction.

-

Analysis:

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Chemical Shift: Correlate the chemical shifts (ppm) of the signals to the expected values for each proton environment (vinylic, allylic, etc.).

-

Multiplicity & Coupling: Analyze the splitting patterns (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values in Hz) to determine proton connectivity and the trans configuration of the alkene (J ≈ 15 Hz).

-

Sources

- 1. This compound () for sale [vulcanchem.com]

- 2. This compound | C4H7ClO | CID 11446299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allylic Alcohols | Research Starters | EBSCO Research [ebsco.com]

- 5. Allylic alcohols as synthetic enolate equivalents: Isomerisation and tandem reactions catalysed by transition metal complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. spcmc.ac.in [spcmc.ac.in]

Methodological & Application

Application Note: trans-4-Chloro-2-butene-1-ol as a Versatile C4 Synthon for Chiral Pharmaceutical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction